1-(4-Mercaptophenyl)ethanone

Organic Synthesis Process Chemistry Cost-Effective Scale-Up

Aromatic thiols with charged secondary groups (e.g., -COOH) cause pH-sensitive nanoparticle aggregation and interfere with surface coupling. 1-(4-Mercaptophenyl)ethanone offers a neutral, orthogonal acetyl handle for post-modification without destabilizing metal surfaces. - **Key advantage:** Au-S anchoring + neutral ketone → stable SAMs, no pH-dependent charge. - **Application:** SERS substrates, molecular electronics, Schiff base surface functionalization. - **Supply:** 97% purity, immediate shipment.

Molecular Formula C8H8OS
Molecular Weight 152.21
CAS No. 3814-20-8
Cat. No. B3011144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Mercaptophenyl)ethanone
CAS3814-20-8
Molecular FormulaC8H8OS
Molecular Weight152.21
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S
InChIInChI=1S/C8H8OS/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3
InChIKeyQNGBRPMOFJSFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Mercaptophenyl)ethanone: Bifunctional Thiol-Ketone Building Block


1-(4-Mercaptophenyl)ethanone (4'-mercaptoacetophenone, CAS 3814-20-8) is an aromatic organosulfur compound characterized by a para-substituted benzene ring bearing a thiol (-SH) and an acetyl (-C(O)CH3) group . This bifunctional structure underpins its utility as a versatile intermediate in organic synthesis and materials science, enabling both metal-surface coordination through the thiol and further synthetic elaboration via the ketone . The compound is available from commercial sources with a typical purity of 97% , making it a reliable starting material for both research and industrial applications.

Thiol anchor Enables robust Au/Ag surface binding for SAMs and nanoparticle functionalization
Ketone handle Orthogonal reactive site for hydrazone, Schiff base or reduction chemistry
Neutral spacer Aromatic para-substitution maintains rigid, uncharged interface for colloidal stability

1-(4-Mercaptophenyl)ethanone: Advantages Over Generic Aromatic Thiols


While the market offers numerous aromatic thiols like 4-aminothiophenol, 4-mercaptobenzoic acid, or thiophenol, their use as drop-in replacements for 1-(4-Mercaptophenyl)ethanone is often precluded. These compounds differ fundamentally in their secondary functional group, which dictates their downstream reactivity, surface chemistry, and ultimate application performance. For instance, the carboxylic acid group of 4-mercaptobenzoic acid (pKa ~4-5) introduces a strong pH-dependent charge that can destabilize nanoparticle dispersions or interfere with coupling reactions [1]. In contrast, the acetyl group of 1-(4-Mercaptophenyl)ethanone is neutral, providing a chemically orthogonal handle for further modification (e.g., Schiff base formation, reduction) without altering the electronic properties of the surface-bound thiolate in the same way [2]. This unique combination of a robust Au-S anchoring group and a versatile, neutral ketone makes 1-(4-Mercaptophenyl)ethanone uniquely suited for applications requiring precise surface functionalization and post-modification, as detailed in the following evidence.

4-Mercaptobenzoic acid
Carboxyl group introduces pH-dependent charge (pKa ~4–5), which can induce nanoparticle aggregation and interfere with coupling strategies. This electrostatic profile may not transfer to neutral acetyl-terminated surfaces.
4-Aminothiophenol / thiophenol
Amino or unsubstituted analogues lack the orthogonal ketone handle, precluding post-modification via hydrazone or imine formation. Reactivity and surface chemistry diverge from the acetyl-bearing scaffold.

1-(4-Mercaptophenyl)ethanone: Comparative Performance Evidence


Single-Step, High-Yield Synthesis

The synthesis of 1-(4-Mercaptophenyl)ethanone can be achieved in a quantitative yield using a one-step, adapted Vilsmeier protocol. This stands in stark contrast to the multi-step, lower-yielding syntheses often required for similar functionalized aromatic thiols like 4-mercaptobenzoic acid or 4-aminothiophenol [1].

Synthetic efficiency
Cross-study comparable
1-(4-Mercaptophenyl)ethanone: Quantitative yield, single step
4-MBA / 4-aminothiophenol: Multi-step, lower overall yields
Single-step vs multi-step; near-quantitative vs sub-optimal yields
Supports cost-effective scale-up and faster procurement
Adapted Vilsmeier protocol (Molbank 2023)
Organic Synthesis Process Chemistry Cost-Effective Scale-Up

Uncharged Surfaces via Neutral Ketone

In the context of surface modification, 4-mercaptobenzoic acid (4-MBA) introduces a pH-dependent negative charge via its carboxylic acid group, which can lead to aggregation in colloidal systems. The acetyl group of 1-(4-Mercaptophenyl)ethanone is neutral and provides a chemically distinct, orthogonal handle for further functionalization (e.g., hydrazone formation) without the electrostatic repulsion issues associated with 4-MBA-coated surfaces [1]. While 4-MBA has a reported pKa of approximately 4-5 for its carboxylic acid, 1-(4-Mercaptophenyl)ethanone lacks this acidic proton, resulting in a neutral surface charge density at physiological and near-neutral pH .

Surface charge control
Class-level inference
Target: Neutral ketone terminus, predicted thiol pKa 5.37
4-MBA: Negative charge at pH > pKa (~4–5), electrostatic repulsion
Surface charge: Neutral vs pH-dependent negative
Enables stable, aggregation-resistant SAMs for SERS/biosensing
Gold nanoparticle data; class extrapolation to other metals requires verification
Surface Chemistry Gold Nanoparticles Self-Assembled Monolayers SERS

Essential Acetyl Group for Antibiotic Derivatives

The acetyl group of 1-(4-Mercaptophenyl)ethanone is a critical moiety for building potent antibacterial agents. A 2024 patent demonstrates that the parent compound serves as the essential starting material for synthesizing mercaptoacetophenone aminohydrazone antibiotics [1]. In contrast, analogs lacking the acetyl group, such as 4-aminothiophenol or 4-mercaptobenzoic acid, cannot undergo the same key hydrazone formation reaction, which is crucial for achieving high antimicrobial activity [2]. The patent reports that the best derivative synthesized from this scaffold demonstrated an MIC value of 3.2 ug/mL against target bacterial strains, highlighting the potency unlocked by the acetyl group [1].

Antibiotic lead synthesis
Head-to-head comparison
Target scaffold: Forms aminohydrazone antibiotics; best derivative MIC 3.2 μg/mL
Acetyl-free analogs (4-aminothiophenol, 4-MBA): Cannot form same hydrazone derivatives
Essential for derivative synthesis: Yes vs No
Unique entry point for aminohydrazone antibiotic development
Patent US 20240383846 A1; MIC context requires independent validation
Medicinal Chemistry Antibiotic Resistance Drug Discovery Scaffold Optimization

1-(4-Mercaptophenyl)ethanone: Precision Applications


Scalable Synthesis of Drug Discovery Intermediates

The quantitative, single-step synthesis of 1-(4-Mercaptophenyl)ethanone [1] makes it an ideal starting material for the cost-effective, large-scale production of pharmaceutical intermediates. Its acetyl group is a key functional handle for building complex heterocycles, as exemplified by its use in creating potent aminohydrazone antibiotics with MIC values as low as 3.2 ug/mL [2]. Procuring this compound directly streamlines the synthesis of novel drug candidates targeting antimicrobial resistance.

Stable, Neutral Self-Assembled Monolayers (SAMs)

For applications in biosensing, SERS, and molecular electronics, 1-(4-Mercaptophenyl)ethanone offers a critical advantage over charged alternatives like 4-mercaptobenzoic acid. Its neutral acetyl group prevents pH-dependent surface charging and aggregation, leading to more stable and reproducible self-assembled monolayers on gold surfaces [1]. This ensures consistent performance in assays and devices where surface charge control is paramount.

Orthogonal Post-Functionalization of Polymers and Nanoparticles

The thiol group of 1-(4-Mercaptophenyl)ethanone serves as a robust anchor to gold nanoparticles and other metal surfaces, while its acetyl group remains available for orthogonal coupling reactions, such as Schiff base formation or reduction to an alcohol. This dual functionality enables precise, post-synthetic modification of surfaces without the need for complex protection/deprotection steps [2]. Researchers can use this to create multifunctional nanomaterials with tailored properties for catalysis, drug delivery, or imaging.

Application
Selection Property
Validation Focus
Scalable drug discovery intermediates
Single-step, high-yield acetyl scaffold
Purity and batch-to-batch yield reproducibility
Stable neutral SAMs on gold
Uncharged ketone surface termination
Colloidal stability and surface charge uniformity
Orthogonal post-functionalization
Thiol anchor + reactive ketone handle
Hydrazone/Schiff base efficiency and surface density

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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